Ethyl 2-fluoro-5-isopropoxybenzoate
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Overview
Description
Ethyl 2-fluoro-5-isopropoxybenzoate is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are substituted with a fluorine atom and an isopropoxy group, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-fluoro-5-isopropoxybenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the isopropoxy group can produce a ketone.
Scientific Research Applications
Ethyl 2-fluoro-5-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy group can influence its solubility and bioavailability. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-fluoro-3-isopropoxybenzoate: Similar structure but with the isopropoxy group at position 3 instead of 5.
Ethyl 2-fluoro-4-isopropoxybenzoate: Another isomer with the isopropoxy group at position 4.
Uniqueness
Ethyl 2-fluoro-5-isopropoxybenzoate is unique due to the specific positioning of the fluorine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C12H15FO3 |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4H2,1-3H3 |
InChI Key |
DJWVKMHGKVBQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(C)C)F |
Origin of Product |
United States |
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